5-Phenyl-1,3-thiaselenole-2-thione
CAS No.: 1128-52-5
Cat. No.: VC17146147
Molecular Formula: C9H6S2Se
Molecular Weight: 257.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1128-52-5 |
|---|---|
| Molecular Formula | C9H6S2Se |
| Molecular Weight | 257.2 g/mol |
| IUPAC Name | 5-phenyl-1,3-thiaselenole-2-thione |
| Standard InChI | InChI=1S/C9H6S2Se/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H |
| Standard InChI Key | XVSXFAQGJAKCBL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C[Se]C(=S)S2 |
Introduction
Structural and Molecular Characteristics
5-Phenyl-1,3-thiaselenole-2-thione is a five-membered heterocyclic compound featuring sulfur at position 1, selenium at position 3, and a thioketone group (C=S) at position 2. The phenyl substituent at position 5 introduces aromatic character, influencing the compound’s electronic distribution and reactivity.
Molecular Formula and Stereoelectronic Features
The molecular formula is C₉H₆S₂Se, with a calculated molecular weight of 257.2 g/mol. The selenium atom contributes polarizability, enhancing the compound’s capacity for charge-transfer interactions . Comparative analysis with the brominated analog, 5-(4-bromophenyl)-2H-1,3-thiaselenole-2-thione (C₉H₅BrS₂Se), reveals a structural similarity, with the bromine atom increasing molecular weight to 336.1 g/mol .
Table 1: Comparative Molecular Properties
The thioketone group at position 2 creates a planar configuration, while the selenium atom facilitates hypervalent bonding interactions, as observed in quantum chemical studies of analogous 1,3-thiaselenoles .
Synthesis Methodologies
Cyclization Reactions
A primary route to 1,3-thiaselenoles involves the cyclization of selenium-containing precursors. For example, the reaction of selenium dichloride (SeCl₂) with divinyl sulfone in acetonitrile yields 5-chloro-2-chloromethyl-1,3-thiaselenolane-1,1-dione, a precursor to oxidized derivatives . Adapting this method, 5-phenyl-1,3-thiaselenole-2-thione could be synthesized via the cyclocondensation of phenyl-substituted dihalides with selenium sources.
Dehydrohalogenation and Rearrangement
Key steps in thiaselenole synthesis include dehydrohalogenation and ring contraction/expansion. For instance, 2-bromomethyl-1,3-thiaselenole undergoes spontaneous dehydrobromination to form thiaselenoles, as demonstrated in the synthesis of 5-bromo-2-bromomethyl-1,3-thiaselenolane . Pyridine accelerates such reactions by acting as a base and catalyst .
Physicochemical Properties
Solubility and Partitioning
The compound’s estimated XLogP3 of ~3.2 suggests moderate hydrophobicity, favoring solubility in organic solvents like acetonitrile or dichloromethane. This aligns with the behavior of 5-(4-bromophenyl)-2H-1,3-thiaselenole-2-thione, which is stable in solution at low temperatures .
Spectroscopic Characterization
While direct data for 5-phenyl-1,3-thiaselenole-2-thione is limited, analogs provide insights:
-
¹H NMR: Aromatic protons from the phenyl group resonate at δ 7.2–7.5 ppm, while methylene protons adjacent to selenium appear downfield (δ 3.5–4.0) .
-
IR: The C=S stretch typically occurs near 1150–1250 cm⁻¹, as seen in 1,3-diazocane-2-thione .
Chemical Reactivity
Nucleophilic Substitution
The thioketone group undergoes nucleophilic attack, enabling functionalization. For example, potassium selenocyanate reacts with brominated thiaselenoles to form selenocyanate derivatives via intermediate seleniranium cations .
Ring Expansion and Contraction
Quantum studies confirm that 1,3-thiaselenoles undergo reversible ring expansion/contraction. For instance, six-membered selenocyanates rearrange into five-membered thiaselenoles under thermal conditions . This reactivity is critical for designing dynamic covalent systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume